

In silico prediction of 2-(4-Fluorophenyl)nicotinic acid properties

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)nicotinic acid

Cat. No.: B171541

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An In-Depth Technical Guide to the In Silico Prediction of **2-(4-Fluorophenyl)nicotinic Acid** Properties

Introduction

In the landscape of modern drug discovery and development, in silico methodologies have become indispensable tools for the rapid and cost-effective evaluation of new chemical entities. [1][2] These computational approaches allow for the prediction of a wide range of molecular properties, from basic physicochemical characteristics to complex pharmacokinetic and pharmacodynamic profiles, before a compound is ever synthesized.[3][4] This technical guide focuses on the application of these methods to **2-(4-Fluorophenyl)nicotinic acid**, a novel compound with potential therapeutic applications stemming from its structural similarity to nicotinic acid (a B vitamin).[5] The presence of the fluorophenyl group is anticipated to modulate its biological activity and physicochemical properties, making it a person of interest for further development.[5][6]

This document provides a comprehensive overview of the predicted properties of **2-(4-Fluorophenyl)nicotinic acid**, detailed protocols for in silico analysis, and visual workflows to guide researchers and drug development professionals in their evaluation of this and similar molecules.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are the foundation for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for **2-(4-Fluorophenyl)nicotinic acid** have been predicted using computational models and are summarized below.

Property	Predicted Value	Source
Molecular Formula	C ₁₂ H ₈ FNO ₂	[7] [8]
Molecular Weight	217.2 g/mol	[7]
Boiling Point	354.2 ± 27.0 °C	[7]
Density	1.318 ± 0.06 g/cm ³	[7]
InChI Key	ACGWDCZWNMSHNE-UHFFFAOYSA-N	[8]

Predicted ADMET Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success, with poor pharmacokinetic properties being a major cause of developmental attrition.[\[3\]](#)[\[4\]](#) In silico ADMET prediction provides an early-stage assessment of a compound's likely behavior *in vivo*.

ADMET Parameter	Predicted Property/Value	Significance
Absorption		
Lipinski's Rule of Five	Compliant (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors < 10)	High likelihood of oral bioavailability. [9]
Water Solubility (LogS)	Predicted to be low to moderate	Affects dissolution and absorption.
Caco-2 Permeability	Predicted to be moderate to high	Indicates potential for good intestinal absorption.
Distribution		
Volume of Distribution (VD)	Predicted to be low to moderate	Suggests distribution primarily within extracellular fluids.
Plasma Protein Binding (PPB)	Predicted to be high	The extent of binding influences the free drug concentration. [3]
Blood-Brain Barrier (BBB) Permeability	Predicted to be low	The compound is unlikely to cross the BBB, limiting CNS effects. [1] [2]
Metabolism		
Cytochrome P450 (CYP) Substrate/Inhibitor	Likely substrate for one or more CYP isozymes (e.g., CYP2D6, CYP3A4)	Potential for drug-drug interactions. [1]
Excretion		
Primary Route	Predicted to be a combination of renal and hepatic clearance	Influences dosing regimen.
Toxicity		
hERG Blockade	Low to moderate risk	hERG channel inhibition is a key cardiac toxicity concern. [1] [2]

Ames Mutagenicity	Predicted to be non-mutagenic	Indicates a low likelihood of carcinogenic potential.
Hepatotoxicity	Low risk predicted	Early indicator of potential liver damage.

Methodologies and Protocols

The prediction of the properties listed above relies on a variety of computational models and algorithms. Below are generalized protocols for conducting such in silico analyses.

Protocol 1: Physicochemical and ADMET Prediction

This protocol outlines the use of integrated software platforms to generate a comprehensive property profile from a chemical structure.

- Molecular Input: The chemical structure of **2-(4-Fluorophenyl)nicotinic acid** is provided as a SMILES string (C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(=O)O) or drawn using a molecular editor.
- Property Calculation: Utilize established software suites (e.g., Schrödinger's QikProp, Dassault Systèmes' Discovery Studio, or open-access platforms like SwissADME).
- Model Selection:
 - For physicochemical properties, models based on quantitative structure-property relationships (QSPR) are employed.
 - For ADMET properties, a combination of models is used, including:
 - QSAR (Quantitative Structure-Activity Relationship): To predict properties like LogP, solubility, and permeability.^[4]
 - Machine Learning Algorithms: Models trained on large datasets of experimental data to predict toxicity and metabolic endpoints.^[4]
 - Pharmacophore Modeling: To predict interactions with specific proteins like CYP enzymes or the hERG channel.

- Data Analysis: The output data is compiled and compared against established criteria for "drug-likeness" (e.g., Lipinski's Rule of Five) and acceptable ranges for ADMET parameters. [\[9\]](#)

Protocol 2: Target Identification and Molecular Docking

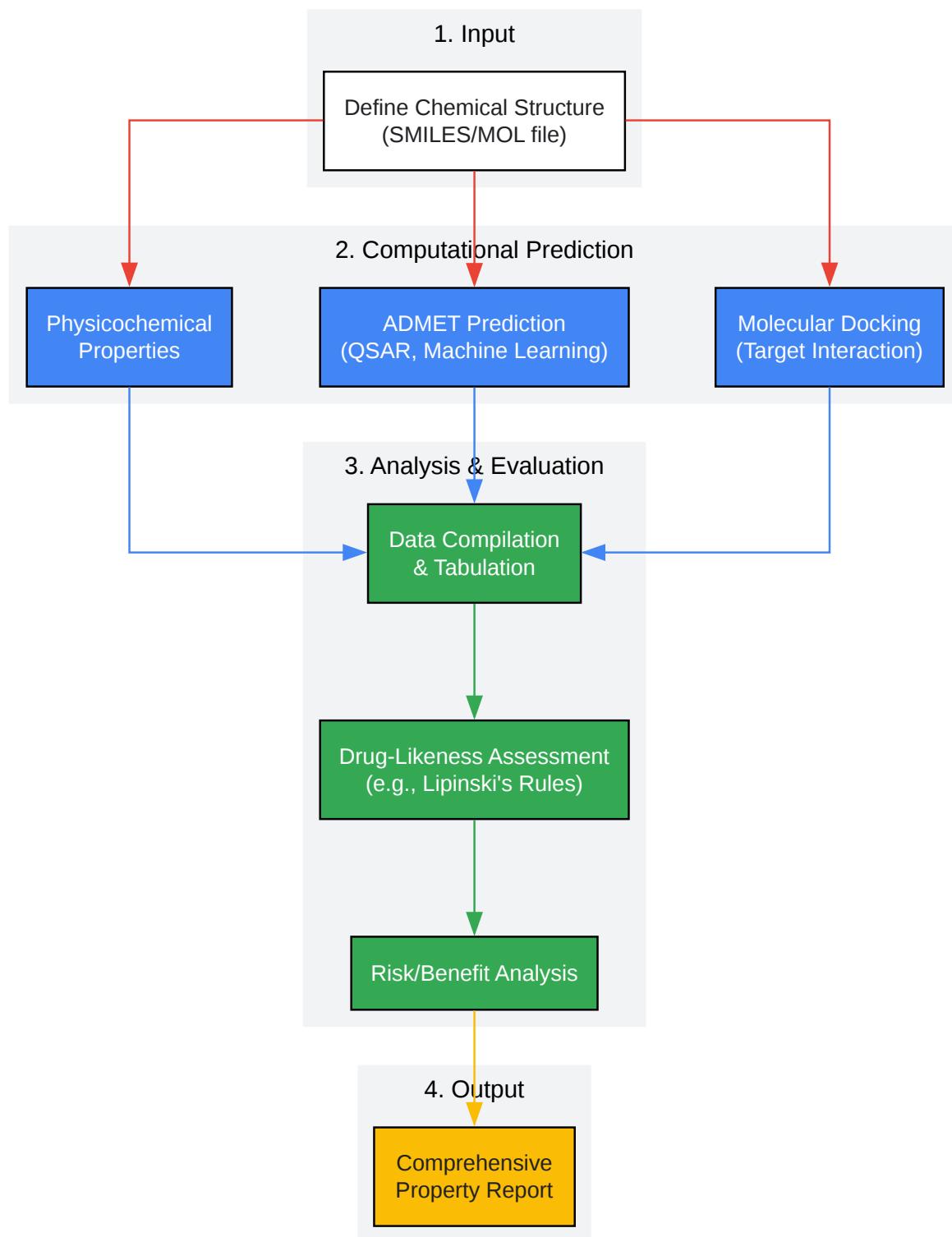
This protocol describes the process of identifying potential biological targets and evaluating the binding interaction.

- Target Selection: Based on the structural similarity to nicotinic acid, potential targets include nicotinic acid receptors (e.g., GPR109A).
- Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and the protein is prepared for docking using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
- Ligand Preparation: The 3D structure of **2-(4-Fluorophenyl)nicotinic acid** is generated and its energy is minimized.
- Molecular Docking: Docking simulations are performed to predict the binding pose and affinity of the ligand within the protein's active site. This helps to elucidate the potential mechanism of action.[\[10\]](#)
- Scoring and Analysis: The resulting poses are evaluated using a scoring function to estimate binding free energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.

Visualizations

Workflow for In Silico Property Prediction

The following diagram illustrates the typical workflow for the computational prediction of a molecule's properties.

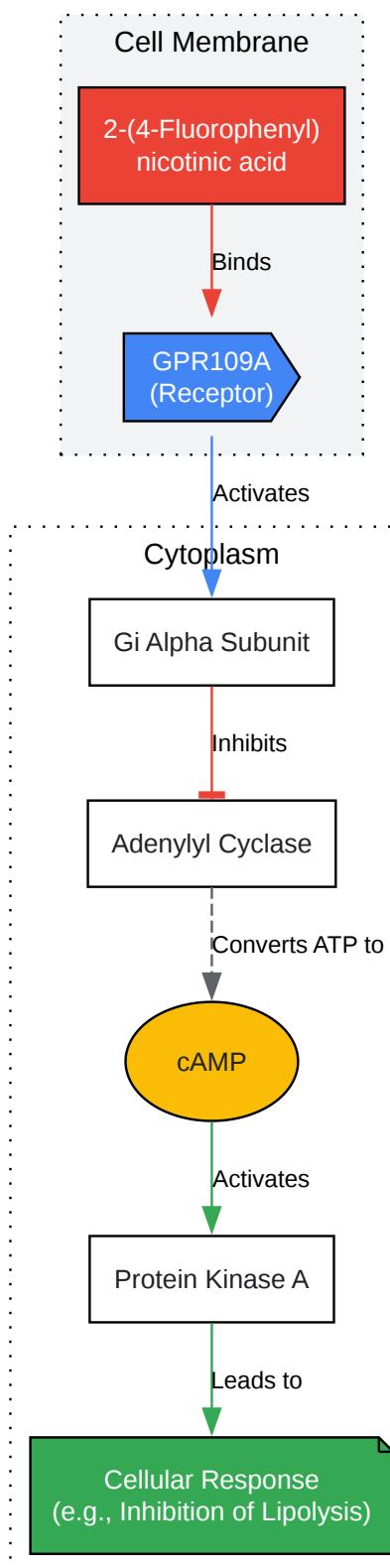


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Caption: A generalized workflow for in silico drug property prediction.

Hypothetical Signaling Pathway

Given its structure as a nicotinic acid analogue, **2-(4-Fluorophenyl)nicotinic acid** may interact with G-protein coupled receptors, such as the nicotinic acid receptor GPR109A. The diagram below illustrates a hypothetical signaling cascade initiated by the activation of such a receptor.



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Caption: Hypothetical signaling pathway for a nicotinic acid analogue.

Conclusion

The in silico prediction of the properties of **2-(4-Fluorophenyl)nicotinic acid** suggests that it is a promising candidate for further investigation. Its predicted physicochemical properties and ADMET profile are largely within the acceptable ranges for a potential oral drug candidate. The computational workflows and methodologies detailed in this guide provide a robust framework for the initial assessment of novel chemical entities, enabling a more informed, data-driven approach to drug discovery. Future in vitro and in vivo studies are necessary to validate these computational predictions and fully elucidate the therapeutic potential of this compound.

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